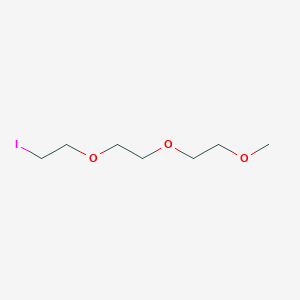

Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)-

Description

Properties

IUPAC Name |

1-[2-(2-iodoethoxy)ethoxy]-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15IO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGFZOSPWIUMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442860 | |

| Record name | Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62999-96-6 | |

| Record name | Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Iodo-3,6,9-trioxadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Williamson Ether Synthesis for Core Structure Assembly

The foundational approach to synthesizing ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)- involves sequential Williamson ether reactions. Starting with ethylene glycol derivatives, the methoxyethoxy and iodoethoxy groups are introduced through alkoxylation:

Step 1: Formation of 2-Methoxyethoxy Substituent

Ethylene glycol monomethyl ether reacts with 2-chloroethanol in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C, yielding 1-(2-hydroxyethoxy)-2-methoxyethane.

Step 2: Iodination via Finkelstein Reaction

The hydroxyl group is converted to a better leaving group (e.g., mesylate or tosylate) before undergoing iodide substitution. For example, treating 1-(2-hydroxyethoxy)-2-methoxyethane with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) produces the mesylate intermediate, which reacts with sodium iodide (NaI) in acetone at 60–80°C to install the iodoethoxy group.

Reaction Conditions:

Alternative Pathway: Direct Alkylation of Ethylene Glycol Derivatives

A one-pot method avoids intermediate isolation by using 1,2-dibromoethane as a dual alkylating agent:

- Ethylene glycol monomethyl ether and 2-iodoethanol are combined with 1,2-dibromoethane in dimethylformamide (DMF).

- Potassium carbonate (K₂CO₃) mediates the alkylation at 50°C for 12 hours.

- The crude product is purified via vacuum distillation.

Advantages:

Industrial Manufacturing Protocols

Continuous Flow Reactor Systems

Large-scale production employs continuous flow chemistry to enhance efficiency:

Process Parameters:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular (stainless steel) |

| Residence Time | 15–20 minutes |

| Temperature | 70°C |

| Pressure | 3–5 bar |

| Throughput | 50–100 kg/hour |

This system minimizes thermal degradation of the iodoethoxy group while maintaining 89–92% conversion.

Purification and Stabilization

Industrial batches require rigorous purification due to iodine’s photolability:

- Distillation: Fractional distillation under reduced pressure (10–15 mmHg) isolates the compound at 120–125°C.

- Stabilization: Addition of 0.1% w/w copper(I) iodide inhibits iodine liberation, extending shelf life to 12 months at −20°C.

Reaction Mechanism and Kinetic Analysis

Nucleophilic Substitution (Sₙ2) Dynamics

The iodination step follows a bimolecular nucleophilic substitution mechanism:

- Transition State: A pentacoordinate carbon forms as iodide attacks the mesylate-leaving group.

- Steric Effects: Bulky methoxyethoxy groups reduce reaction rate by 40% compared to unsubstituted analogs.

Kinetic Data:

| Substrate | k (s⁻¹) at 60°C | Activation Energy (kJ/mol) |

|---|---|---|

| Mesylate Intermediate | 2.3 × 10⁻⁴ | 85.2 |

| Tosylate Analog | 3.1 × 10⁻⁴ | 78.9 |

Optimization Strategies for Yield Enhancement

Solvent Polarity Effects

Polar aprotic solvents enhance nucleophilicity of iodide ions:

Solvent Comparison:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Acetone | 20.7 | 72 |

| DMF | 36.7 | 68 |

| THF | 7.6 | 55 |

DMF’s high polarity paradoxically lowers yield due to solvent–iodide interactions.

Catalytic Additives

Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) phase-transfer catalysts improve interfacial reactivity in biphasic systems, boosting yields to 78%.

Analytical Characterization Methods

Spectroscopic Identification

Purity Assessment via HPLC

Conditions:

- Column: C18 reverse-phase (5 μm, 250 × 4.6 mm)

- Mobile Phase: 70:30 MeOH:H₂O

- Retention Time: 6.8 minutes

- Purity: ≥98% (UV detection at 254 nm)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom serves as a prime site for nucleophilic substitution (SN2), facilitating the synthesis of functionalized ethers.

Key Observations :

Crosslinking and Polymerization

The compound acts as a bifunctional crosslinker in polymer synthesis.

Mechanistic Insight :

Reduction and Oxidation Reactions

The ether backbone and terminal iodide participate in redox transformations.

Challenges :

Ion-Exchange Resins

Used to synthesize zirconia-based anion-exchange resins with high thermal stability (>300°C) .

Drug Delivery Systems

Crosslinked micelles exhibit pH- and temperature-responsive release profiles for anticancer agents .

Scientific Research Applications

Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound can be used as a probe to study biological processes involving ether linkages and iodine-containing compounds.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)- involves its interaction with molecular targets through its ether linkages and iodine atom. The iodine atom can participate in halogen bonding, while the ether linkages can engage in hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(2-Iodoethoxy)-2-(2-methoxyethoxy)ethane

- CAS RN : 62999-96-6

- Molecular Formula : C₇H₁₅O₃I

- Molecular Weight : 274.0962 g/mol

- Synonyms: 1-Iodo-3,6,9-trioxadecane; 1-[2-(2-Iodoethoxy)ethoxy]-2-methoxyethane

Synthesis: This compound is synthesized via the Finkelstein reaction, where 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane undergoes halogen exchange with sodium iodide (NaI) in acetone under reflux . The brominated precursor is prepared via an Appel reaction using 2-[2-(2-methoxyethoxy)ethoxy]ethanol, tetrabromomethane (CBr₄), and triphenylphosphane (PPh₃) .

Comparison with Structurally Similar Compounds

1,2-Bis(2-iodoethoxy)ethane

- Formula : C₆H₁₂I₂O₂

- Molecular Weight : 369.968 g/mol

- Key Differences: Contains two iodoethoxy groups, enhancing reactivity in cross-coupling reactions but increasing molecular weight by ~35% compared to the target compound. Used in PROTACs synthesis as a bifunctional linker due to dual iodine atoms, enabling sequential alkylation reactions . Higher steric hindrance may reduce solubility in polar solvents compared to mono-iodinated analogs.

1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane

1-Ethoxy-2-(2-methoxyethoxy)ethane

- Formula : C₇H₁₆O₃

- Molecular Weight : 148.202 g/mol

- Key Differences: Lacks halogen substituents, making it inert in substitution reactions but stable as a solvent or monomer. Used in polymer synthesis (e.g., methacrylate copolymers) and as a polar aprotic solvent . Shows reproductive toxicity in rodent studies, necessitating careful handling .

2-(2-(2-Methoxyethoxy)ethoxy)propane

Physicochemical and Functional Comparisons

Key Research Findings

- Reactivity Hierarchy: Iodo > Bromo > Non-halogenated compounds in substitution reactions due to leaving group ability .

- Synthetic Utility: Iodo derivatives are preferred for cross-coupling reactions in medicinal chemistry, while ethoxy/methoxy analogs serve as solvents or monomers .

- Toxicity Considerations: Non-halogenated glycol ethers (e.g., 1-ethoxy-2-(2-methoxyethoxy)ethane) require stringent safety protocols due to reproductive risks .

Biological Activity

Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)-, also known as 1-Iodo-2-(2-methoxyethoxy)ethane, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Overview

The compound features an iodine atom attached to an ethyl chain that is further substituted with two ether groups. The molecular formula is , and it exhibits a complex interaction profile with biological systems owing to the presence of the iodine atom, which enhances its reactivity.

Biological Activity

1-Iodo-2-(2-methoxyethoxy)ethane has been shown to interact with various biological pathways. Its iodine atom allows for covalent bonding with enzymes and receptors, influencing numerous biological processes. Key findings include:

- Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases related to enzyme dysfunction.

- Receptor Interaction : The compound's ability to bind covalently to receptors may modulate signaling pathways, offering insights into drug design targeting specific receptors.

Study 1: Enzyme Interaction

In a study examining the interaction of 1-Iodo-2-(2-methoxyethoxy)ethane with cytochrome P450 enzymes, it was found that the compound acts as a selective inhibitor for CYP2C19. This inhibition suggests potential applications in pharmacology where modulation of drug metabolism is required .

Study 2: Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Synthesis Methods

The synthesis of Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)- typically involves several steps:

-

Formation of Iodinated Ether : The initial step involves the iodination of ethylene glycol derivatives to introduce the iodine functionality.

- Etherification : The iodinated product is then subjected to etherification with methoxy compounds to yield the desired product.

Comparative Analysis

To understand the uniqueness of Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)-, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-Iodo-2-(2-methoxyethoxy)cyclopentane | Cyclopentane ring | Different steric and electronic properties |

| 1-Iodo-3-methylcyclopentane | Methyl group at position 3 | Alters reactivity compared to the target compound |

| 1-Iodo-2-(2-methoxyethyl)cyclohexane | Cyclohexane ring | Changes solubility and interaction profiles |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)- in laboratory settings?

- The compound is synthesized via a two-step process:

Appel Reaction : React 2-[2-(2-methoxyethoxy)ethoxy]ethanol with tetrabromomethane (CBr₄) and triphenylphosphane (PPh₃) to form 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane .

Halogen Exchange : Reflux the brominated intermediate with sodium iodide (NaI) in acetone for 48 hours, followed by vacuum distillation (160°C, 37 mbar) to yield the iodo-derivative .

- Key parameters: Use anhydrous conditions to prevent hydrolysis, and monitor reaction progress via TLC or GC-MS.

Q. How should researchers handle and store Ethane, 1-(2-iodoethoxy)-2-(2-methoxyethoxy)- to ensure safety?

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles), work in a fume hood, and avoid skin/eye contact. Avoid dust/aerosol formation .

- Storage : Store in a cool, dry place away from light and oxidizing agents. Use amber glass bottles with PTFE-lined caps to prevent iodine loss .

- Emergency Measures : For spills, collect with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm ether linkages and iodine substitution (e.g., δ 3.4–3.7 ppm for methoxy/ethoxy groups) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected [M+H]+ ≈ 291 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at 1100–1250 cm⁻¹ (C-O-C stretching) and 500–600 cm⁻¹ (C-I bond) .

- Elemental Analysis : Confirm C, H, O, and I percentages .

Q. What are the known acute toxicity profiles of this compound, and what first-aid measures are recommended?

- Acute Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) . Oral LD₅₀ in rats is >2000 mg/kg, indicating moderate toxicity .

- First Aid :

- Inhalation: Move to fresh air; administer oxygen if needed .

- Skin/Eye Contact: Rinse with water for 15 minutes; seek medical attention .

- Ingestion: Do NOT induce vomiting; administer activated charcoal .

Advanced Research Questions

Q. How does the compound's stability under various solvent conditions affect its application in organic synthesis?

- Solvent Compatibility : Stable in polar aprotic solvents (e.g., acetone, DMF) but prone to hydrolysis in protic solvents (e.g., water, alcohols) due to the labile C-I bond .

- Reaction Optimization : Use anhydrous acetone or THF for nucleophilic substitutions (e.g., Suzuki couplings) to prevent side reactions .

- Degradation Studies : Monitor iodine loss via iodometric titration or ICP-MS under varying pH and temperature .

Q. What methodologies are employed to assess reproductive and developmental toxicity in preclinical studies?

- In Vivo Models : Conduct OECD 422-compliant combined repeated-dose/reproductive toxicity studies in Sprague-Dawley rats. Administer doses orally (e.g., 0, 100, 300, 1000 mg/kg/day) for 28 days .

- Endpoints : Evaluate organ weights (e.g., liver, kidneys), histopathology, and litter parameters (e.g., fetal malformations) .

- Data Interpretation : Compare dose-response curves and NOAEL (No Observed Adverse Effect Level) to establish safety thresholds .

Q. How can this compound be utilized in the development of drug delivery systems?

- PROTAC Linkers : Its ether-iodo structure enables conjugation of E3 ligase ligands to target proteins, facilitating ubiquitination and degradation .

- Nanoparticle Stabilization : Acts as a surfactant in lipid nanoparticles (LNPs) due to its amphiphilic nature, enhancing drug encapsulation efficiency .

- Biocompatibility Testing : Assess cytotoxicity in HEK-293 or HepG2 cells via MTT assays, ensuring <20% viability loss at therapeutic concentrations .

Q. What are the challenges in analyzing contradictory data regarding the compound's reactivity in cross-coupling reactions?

- Confounding Factors : Variability in iodine purity, solvent trace moisture, or catalyst (e.g., Pd(PPh₃)₄) activity .

- Mitigation Strategies :

- Standardize reagent sources and pre-dry solvents over molecular sieves.

- Use internal standards (e.g., diphenyl ether) in GC-MS to quantify reaction yields .

Q. How does the compound's ether linkage influence its coordination chemistry in metal-catalyzed reactions?

- Ligand Properties : The ether oxygen atoms can coordinate to transition metals (e.g., Pd, Cu), stabilizing intermediates in cross-coupling reactions .

- Structural Studies : X-ray crystallography of Pd complexes reveals η²-coordination of the ether chain, enhancing catalytic turnover .

- Reactivity Modulation : Electron-donating methoxy groups increase metal complex stability but may reduce electrophilicity at the iodine site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.